3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxypropyl)-, (1S,2R,5R)-
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Overview
Description
3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxypropyl)-, (1S,2R,5R)- is a complex organic compound that features a cyclopentene ring, a purine base, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxypropyl)-, (1S,2R,5R)- typically involves multi-step organic reactions. The process may start with the preparation of the cyclopentene ring, followed by the introduction of the purine base and the hydroxypropyl group. Common reagents and catalysts used in these reactions include organic solvents, acids, bases, and metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound may be studied for its interactions with enzymes and other biomolecules. Its purine base is of particular interest due to its similarity to nucleotides.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with biological targets such as enzymes or receptors.
Industry
In industrial applications, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The purine base may mimic natural nucleotides, allowing the compound to interfere with biological processes such as DNA replication or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar purine base.
Cyclopentanol: A simpler compound with a cyclopentane ring and a hydroxyl group.
Guanosine: Another nucleoside with a purine base.
Uniqueness
What sets 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxypropyl)-, (1S,2R,5R)- apart is its combination of a cyclopentene ring, a purine base, and a hydroxypropyl group
Properties
CAS No. |
194353-48-5 |
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Molecular Formula |
C13H17N5O3 |
Molecular Weight |
291.31 g/mol |
IUPAC Name |
(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxypropyl]cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C13H17N5O3/c1-2-8(19)6-3-7(11(21)10(6)20)18-5-17-9-12(14)15-4-16-13(9)18/h3-5,7-8,10-11,19-21H,2H2,1H3,(H2,14,15,16)/t7-,8-,10-,11+/m1/s1 |
InChI Key |
YGSAELNNZOSMRA-OYBPUVFXSA-N |
Isomeric SMILES |
CC[C@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O |
Canonical SMILES |
CCC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O |
Origin of Product |
United States |
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